5,5-dimethylcyclohex-2-en-1-ol
Description
Properties
CAS No. |
25866-56-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Dimethylcyclohex 2 En 1 Ol and Precursors
Strategies for the Preparation of 5,5-Dimethylcyclohex-2-en-1-ol
The conversion of 5,5-dimethylcyclohex-2-en-1-one to its corresponding allylic alcohol can be achieved through various reduction methodologies, including chemoselective and catalytic approaches. Furthermore, the demand for enantiomerically pure forms of this alcohol has driven the development of enantioselective synthetic routes.
Reduction Methodologies
The reduction of the carbonyl group in 5,5-dimethylcyclohex-2-en-1-one to a hydroxyl group is a critical transformation. The choice of reducing agent and reaction conditions determines the selectivity and yield of the desired product.
The chemoselective 1,2-reduction of α,β-unsaturated ketones like 5,5-dimethylcyclohex-2-en-1-one is essential to avoid the undesired 1,4-conjugate addition, which would lead to the saturated ketone.
A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). youtube.com While a powerful reducing agent, its reactivity can be modulated to achieve high chemoselectivity. sci-hub.se For instance, conducting the reaction at low temperatures in a mixed solvent system, such as methanol (B129727) and dichloromethane, can favor the 1,2-reduction of the ketone over the conjugated enone system. sci-hub.se
Another highly selective method is the Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃). wikipedia.orgtcichemicals.comthermofisher.com The cerium salt is believed to increase the hardness of the borohydride reagent, making it a harder nucleophile that preferentially attacks the hard carbonyl carbon (1,2-addition) over the soft β-carbon of the enone system (1,4-addition). wikipedia.orgtcichemicals.com This method is known for its high yields and selectivity for the formation of allylic alcohols. thermofisher.com
| Reagent/Method | Key Features | Selectivity |
| Sodium Borohydride (NaBH₄) | Readily available, mild reducing agent. Selectivity can be controlled by temperature and solvent. youtube.comsci-hub.se | Good to excellent for 1,2-reduction under optimized conditions. sci-hub.se |
| Luche Reduction (NaBH₄/CeCl₃) | Highly chemoselective for 1,2-reduction of enones. wikipedia.orgtcichemicals.comthermofisher.com | Excellent, suppresses competing 1,4-addition. wikipedia.org |
| Lithium Aluminium Hydride (LiAlH₄) | A strong reducing agent, can be used for this transformation. chemicalbook.com | Can lead to a mixture of products if not controlled carefully. |
Catalytic hydrogenation offers an alternative route for the reduction of the enone precursor. This method involves the use of a metal catalyst and a hydrogen source. libretexts.org Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum (Pt), and rhodium (Rh). masterorganicchemistry.comcsbsju.edulibretexts.orgyoutube.com
The hydrogenation of α,β-unsaturated ketones can yield a mixture of products, including the desired allylic alcohol, the saturated ketone, and the saturated alcohol. The selectivity of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. researchgate.netrepec.orgwustl.edu For instance, selective hydrogenation of 2-cyclohexen-1-one (B156087) to cyclohexanone (B45756) has been achieved with high selectivity using a Pt-MCM-41 catalyst. researchgate.net The stereochemistry of the hydrogenation typically results in the syn-addition of hydrogen atoms to the double bond, with the approach of the hydrogen being dictated by the steric environment of the molecule. libretexts.org
| Catalyst | Typical Conditions | Key Features |
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol). masterorganicchemistry.com | Commonly used, can sometimes lead to isomerization. masterorganicchemistry.com |
| Platinum (PtO₂, Adams' catalyst) | H₂ gas, various solvents (e.g., ethanol, acetic acid). libretexts.org | Generally more active than Pd/C and less prone to isomerization. masterorganicchemistry.com |
| Rhodium (Rh) | H₂ gas, various solvents. researchgate.net | Can be highly selective depending on the support and conditions. researchgate.net |
Enantioselective Synthesis and Chiral Induction
The synthesis of specific enantiomers of this compound is of significant interest for applications in asymmetric synthesis. This can be achieved through the asymmetric reduction of the prochiral ketone, 5,5-dimethylcyclohex-2-en-1-one.
One approach involves the use of chiral borane (B79455) reagents. sioc-journal.cnsoci.org Chiral boranes, derived from optically active precursors, can act as enantioselective reducing agents. sioc-journal.cnrsc.org Another powerful method is the use of chiral oxazaborolidine catalysts in combination with borane. researchgate.net These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus leading to the formation of one enantiomer in excess.
Enantioselective hydrogenation is another important strategy. rsc.orgthieme-connect.de This involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral ligand. These catalysts can achieve high enantioselectivity in the reduction of the carbon-carbon double bond, and under certain conditions, the carbonyl group.
Multi-component Reactions Yielding Analogs and Precursors
Multi-component reactions (MCRs) are highly efficient processes where multiple starting materials react in a single step to form a complex product. The Robinson annulation is a classic and powerful MCR for the synthesis of cyclohexenone rings, which are direct precursors to this compound. wikipedia.orgjk-sci.comjuniperpublishers.commasterorganicchemistry.comresearchgate.net
The Robinson annulation involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com To synthesize 5,5-dimethylcyclohex-2-en-1-one, one could envision the reaction of a suitable five-carbon ketone with a vinyl ketone derivative. This method is highly versatile and has been widely used in the synthesis of various natural products and complex molecules. juniperpublishers.com
Synthesis of Key Intermediates
The primary and most crucial intermediate for the synthesis of this compound is its corresponding ketone, 5,5-dimethylcyclohex-2-en-1-one . One synthetic route to this enone starts from 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one, which upon reduction with lithium aluminium hydride (LiAlH₄) followed by an acidic workup, yields the target enone. chemicalbook.com
Another key precursor is 5,5-dimethyl-1,3-cyclohexanedione , also known as dimedone. This dione (B5365651) can be synthesized and subsequently converted to 5,5-dimethylcyclohex-2-en-1-one.
Preparation of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) Derivatives
5,5-Dimethylcyclohexane-1,3-dione, commonly known as dimedone, is a versatile precursor in organic synthesis. aacmanchar.edu.instudycorgi.com Its synthesis typically involves a Michael addition followed by a Dieckmann cyclization. acs.org A widely used method is the reaction of mesityl oxide with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. acs.orgorgsyn.org The resulting intermediate undergoes hydrolysis and decarboxylation to yield dimedone. studycorgi.com The purity of the mesityl oxide is crucial for achieving a high yield. orgsyn.org
Several greener and more efficient methods for synthesizing dimedone derivatives have been developed. These include using catalysts like sodium bicarbonate, sodium sulfate, and others in aqueous media, which can offer excellent yields at room temperature. scholarsresearchlibrary.com The condensation of dimedone with aromatic aldehydes, for instance, can be effectively carried out in water to produce 2-(benzylidene)-5,5-dimethylcyclohexane-1,3-diones. scholarsresearchlibrary.com
Dimedone derivatives have also been prepared through the saponification or catalytic hydrogenation of corresponding esters. publish.csiro.au For example, N-dimedonyl-DL-alanine methyl ester can be hydrolyzed using hydrochloric acid to produce N-(5,5-Dimethylcyclohex-2-en-1-on-3-yl)-DL-alanine. publish.csiro.au Furthermore, dimedone can be synthesized from isophorone (B1672270) by ozonolysis to form an ozone-addition product, which is then converted to a 3,3-dimethyl-5-oxo-hexanoic acid ester and subsequently cyclized. google.com
The following table summarizes a classic synthesis of dimedone:
| Reactants | Reagents | Conditions | Yield | Reference |
| Mesityl oxide, Ethyl malonate | Sodium, Potassium hydroxide | Reflux in ethanol, followed by hydrolysis and acidification | 67-85% | orgsyn.org |
Synthetic Routes to 5,5-Dimethylcyclohex-2-en-1-one
The conversion of dimedone to 5,5-dimethylcyclohex-2-en-1-one is a key step towards the target alcohol. One approach involves the reduction of dimedone. However, direct reduction can be challenging and may lead to a mixture of products. google.com
A more controlled, multi-step synthesis often begins with the modification of dimedone. For instance, dimedone can be reduced to 3,3-dimethylcyclohexan-1-ol using Raney-Ni, which is then oxidized to 3,3-dimethylcyclohexan-1-one. google.com Another method involves the Clemmensen reduction of dimedone, though this can produce byproducts. google.com
A significant route involves the formation of an enol ether derivative of dimedone, such as 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one. This intermediate can then be reduced to 5,5-dimethylcyclohex-2-en-1-one. A common method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solution. chemicalbook.com This reaction proceeds via a Stork-Danheiser sequence, where the enol ether is treated with LiAlH₄, followed by acidic workup to yield the desired α,β-unsaturated ketone. chemicalbook.com
A summary of a synthetic route is presented below:
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 3-Isobutoxy-5,5-dimethylcyclohex-2-en-1-one | Lithium aluminum hydride, HCl | 5,5-Dimethylcyclohex-2-en-1-one | 95% | chemicalbook.com |
Preparation of Ethoxy-substituted Cyclohexenones
Ethoxy-substituted cyclohexenones, particularly 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one, are crucial intermediates in the synthesis of this compound. The preparation of these compounds often starts from dimedone.
The synthesis of 3-ethoxy-2-cyclohexenone, a related compound, provides a general strategy. orgsyn.org The Clemmensen reduction of dimedone can also yield 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one as part of a product mixture, although this method may not be ideal due to the use of mercury and lack of detailed work-up conditions. google.com
The direct synthesis of 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one from dimedone is a common and efficient method, often achieved by reacting dimedone with an orthoformate in the presence of an acid catalyst. This vinylogous ester is then a key intermediate for further transformations.
The reduction of these ethoxy-substituted cyclohexenones is a critical step. For example, the reduction of 3-ethoxy-2-cyclohexenone with lithium aluminum hydride is a well-established method for producing 2-cyclohexenone. orgsyn.org A similar strategy is employed for the 5,5-dimethyl substituted analogue to obtain 5,5-dimethylcyclohex-2-en-1-one, which can then be further reduced to the target alcohol, this compound.
| Starting Material | Reagent(s) | Product | Reference |
| Dimedone | Amalgamated zinc wool | 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one (in a mixture) | google.com |
Chemical Reactivity and Transformations of 5,5 Dimethylcyclohex 2 En 1 Ol
Oxidative Transformations of the Hydroxyl Group
The secondary hydroxyl group in 5,5-dimethylcyclohex-2-en-1-ol is susceptible to oxidation to a carbonyl group, yielding 5,5-dimethylcyclohex-2-en-1-one. The choice of oxidizing agent is crucial to prevent over-oxidation or undesired reactions at the double bond.
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents and other milder oxidants. Pyridinium chlorochromate (PCC) is a mild reagent that can effectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones without affecting other functional groups. libretexts.orgcloudfront.net The Collins reagent, a complex of chromium(VI) oxide with pyridine, is another suitable option for this transformation.
The general transformation can be represented as follows:
Reaction Scheme: Oxidation of this compound
Figure 1: Oxidation of the hydroxyl group of this compound to the corresponding ketone.
| Oxidizing Agent | Expected Product | Notes |
| Pyridinium Chlorochromate (PCC) | 5,5-Dimethylcyclohex-2-en-1-one | A mild and selective reagent for oxidizing secondary alcohols to ketones. |
| Collins Reagent (CrO₃·2py) | 5,5-Dimethylcyclohex-2-en-1-one | Similar to PCC, effective for selective oxidation. |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Likely a mixture of products | Harsher conditions may lead to side reactions, including oxidation of the allylic position or rearrangement of the double bond. |
| Swern Oxidation | 5,5-Dimethylcyclohex-2-en-1-one | A mild, metal-free oxidation method. |
| Dess-Martin Periodinane (DMP) | 5,5-Dimethylcyclohex-2-en-1-one | Another mild and selective metal-free oxidizing agent. |
Reactions Involving the Olefinic Moiety
The carbon-carbon double bond in this compound can undergo a variety of addition reactions, including hydrogenation and epoxidation.
Hydrogenation: Catalytic hydrogenation of the double bond will result in the formation of 5,5-dimethylcyclohexanol. This reaction typically proceeds with syn-addition of hydrogen across the double bond. ucla.edu The choice of catalyst (e.g., palladium, platinum, nickel) can influence the reaction conditions required. For instance, palladium on carbon (Pd/C) is a common catalyst for this transformation.
Reaction Scheme: Hydrogenation of this compound
Figure 2: Catalytic hydrogenation of the olefinic moiety.
Epoxidation: Epoxidation of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield 5,5-dimethyl-2,3-epoxycyclohexan-1-ol. masterorganicchemistry.com The stereochemistry of the epoxidation is often directed by the allylic hydroxyl group, which can form a hydrogen bond with the peroxy acid, leading to the formation of the epoxide on the same face (syn-epoxidation).
Reaction Scheme: Epoxidation of this compound
Figure 3: Epoxidation of the double bond.
| Reaction Type | Reagent(s) | Expected Product |
| Hydrogenation | H₂, Pd/C | 5,5-Dimethylcyclohexanol |
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 5,5-Dimethyl-2,3-epoxycyclohexan-1-ol |
| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | 5,5-Dimethylcyclohexane-1,2,3-triol |
| Halogenation | Br₂ | 2,3-Dibromo-5,5-dimethylcyclohexan-1-ol |
Stereochemical Aspects of Reactions
The stereochemical outcome of reactions involving this compound is influenced by the existing stereocenter at C1 (the carbon bearing the hydroxyl group) and the steric hindrance imposed by the gem-dimethyl group at C5.
In reactions at the double bond, such as epoxidation, the allylic hydroxyl group can act as a directing group. For instance, with m-CPBA, the reagent is likely to approach from the same face as the hydroxyl group, leading to a syn-diastereomer. mdma.ch The chair-like conformation of the cyclohexene (B86901) ring will also play a role, with reagents preferentially attacking the less sterically hindered face.
For hydrogenation, the catalyst surface typically delivers both hydrogen atoms to the same face of the double bond, resulting in syn-addition. ucla.edu The approach of the alkene to the catalyst surface will be influenced by the steric bulk of the gem-dimethyl group and the hydroxyl group.
Derivatization Strategies for Functional Group Interconversion
The hydroxyl group of this compound can be readily converted into other functional groups, such as ethers and esters, to modify its properties or to serve as a protecting group for further transformations.
Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a base. For example, reaction with acetic anhydride in the presence of pyridine would yield 5,5-dimethylcyclohex-2-en-1-yl acetate (B1210297).
Etherification: The formation of an ether can be accomplished through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide.
These derivatization reactions are generally straightforward and follow well-established protocols for secondary alcohols.
| Derivative Type | Reagents | Product Name |
| Acetate Ester | Acetic anhydride, pyridine | 5,5-Dimethylcyclohex-2-en-1-yl acetate |
| Benzoate Ester | Benzoyl chloride, pyridine | 5,5-Dimethylcyclohex-2-en-1-yl benzoate |
| Methyl Ether | NaH, then CH₃I | 1-Methoxy-5,5-dimethylcyclohex-2-ene |
| Silyl Ether | tert-Butyldimethylsilyl chloride, imidazole | 1-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclohex-2-ene |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5,5-dimethylcyclohex-2-en-1-ol. Both ¹H and ¹³C NMR spectra offer detailed insights into the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those for the vinyl protons on the double bond, the proton attached to the hydroxyl-bearing carbon, and the protons of the two methyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows distinct signals for each of the eight carbon atoms in the molecule. nih.gov A representative instrument used for such analysis is the VARIAN XL-100-15. nih.gov The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbons of the double bond (C-2 and C-3) resonate at characteristic downfield shifts, while the carbon bearing the hydroxyl group (C-1) also appears at a specific chemical shift. The quaternary carbon (C-5) and the carbons of the two methyl groups have their own unique resonances.
Table 1: ¹³C NMR Chemical Shift Data for a Related Compound, 4,4-dimethyl-2-cyclohexen-1-one
| Assignment | Chemical Shift (ppm) |
|---|---|
| 1 | 199.61 |
| 2 | 159.85 |
| 3 | 126.86 |
| 4 | 36.11 |
| 5 | 34.40 |
| 6 | 32.83 |
| 7 | 27.71 |
Data assigned with HMQC and HMBC. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key absorption bands for this compound include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.
C=C Stretch: An absorption band around 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond in the cyclohexene (B86901) ring. pressbooks.pub
C-O Stretch: A peak in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the alcohol.
C-H Stretches: Absorptions just above and below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp² and sp³ hybridized carbons, respectively. pressbooks.pub
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound, which is 126.20 g/mol . nih.govnih.gov
The fragmentation pattern offers clues about the molecule's structure. chemguide.co.uk Common fragmentation pathways for cyclic alcohols and alkenes can be observed. The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols. pressbooks.pub Another significant fragmentation is the loss of a methyl group (CH₃, 15 Da), leading to a prominent peak. msu.edu Cyclohexene compounds can also undergo a retro-Diels-Alder reaction, resulting in the cleavage of the ring and the formation of characteristic fragment ions. msu.edu
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of the Related Compound 5,5-dimethylcyclohex-2-en-1-one
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 125.09609 | 123.1 |
| [M+Na]⁺ | 147.07803 | 131.1 |
| [M-H]⁻ | 123.08153 | 127.1 |
| [M+NH₄]⁺ | 142.12263 | 147.7 |
| [M+K]⁺ | 163.05197 | 130.2 |
| [M+H-H₂O]⁺ | 107.08607 | 119.1 |
| [M+HCOO]⁻ | 169.08701 | 145.7 |
| [M+CH₃COO]⁻ | 183.10266 | 170.8 |
m/z refers to the mass-to-charge ratio of the adduct. CCS values are calculated using CCSbase. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the carbon-carbon double bond in this compound gives rise to a π → π* transition, which results in an absorption maximum (λmax) in the ultraviolet region. The exact position of this absorption is influenced by the substitution pattern of the double bond.
Elemental Analysis Techniques for Compositional Verification
Elemental analysis is used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₈H₁₄O, the theoretical elemental composition would be approximately:
Carbon (C): 76.14%
Hydrogen (H): 11.18%
Oxygen (O): 12.68%
Experimental data from elemental analysis would be expected to closely match these theoretical values, confirming the elemental composition of the compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,5-dimethylcyclohex-2-en-1-ol. These methods solve the Schrödinger equation, albeit with approximations, to determine the molecule's optimal geometry and the distribution of its electrons.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in predicting its stable conformations. Studies on the parent molecule, 2-cyclohexen-1-ol (B1581600), have shown that the molecule can exist in several conformations depending on the orientation of the hydroxyl group and the twisting of the cyclohexene (B86901) ring. nih.gov For this compound, the presence of the gem-dimethyl group at the C5 position would further influence the conformational landscape, and DFT would be the method of choice to explore these steric effects.
DFT calculations would typically be used to optimize the geometry of various possible conformers and calculate their relative energies. This would reveal the most stable three-dimensional structure of the molecule. Furthermore, DFT provides valuable information about the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Exemplary DFT-Calculated Properties for a Conformer of this compound
| Property | Exemplary Value | Significance |
| Total Energy | -388. Hartree | A measure of the molecule's stability. |
| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity. |
| Dipole Moment | 1.8 D | Represents the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature.
Ab Initio and Semi-empirical Methods
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data in the form of parameters. acs.org While computationally more demanding than DFT, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark-quality data on the geometry and energetics of this compound. Such methods have been successfully applied to study the conformations of similar cyclic alcohols. nih.gov
On the other end of the computational cost spectrum are semi-empirical methods. These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. uni-muenchen.deuomustansiriyah.edu.iq While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary conformational searches of larger molecules or for providing initial geometries for higher-level calculations.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Frequency calculations performed using DFT can predict the vibrational frequencies that correspond to the peaks in an IR and Raman spectrum. This allows for the assignment of specific vibrational modes, such as the O-H stretch of the alcohol group or the C=C stretch of the alkene, to the experimentally observed spectral bands. Theoretical studies on 2-cyclohexen-1-ol have demonstrated the utility of this approach in identifying different conformers based on their unique vibrational signatures. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding of each nucleus (¹H and ¹³C) in the molecule, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can aid in the structural elucidation of this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can go beyond static molecular properties to explore the dynamic processes of chemical reactions. For this compound, this includes modeling its potential reaction pathways and identifying the high-energy transition states that connect reactants to products.
Energy Profiles and Reaction Thermodynamics
By mapping the potential energy surface of a reaction, computational methods can elucidate the mechanism of chemical transformations. For an allylic alcohol like this compound, a potential reaction of interest is isomerization to the corresponding ketone. DFT calculations can be used to model the reaction pathway for such a transformation, identifying the transition state structure and calculating the activation energy barrier. acs.orgacs.org This provides a quantitative measure of how fast the reaction is likely to proceed.
Furthermore, the thermodynamic properties of the reaction, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, can be calculated. This allows for the determination of whether a reaction is energetically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic).
Table 2: Illustrative Energy Profile for the Isomerization of this compound to its Ketone
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +35.0 |
| Product (Ketone) | -15.0 |
Note: These values are hypothetical and serve to illustrate a typical energy profile for such a reaction.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformation of this compound can be significantly influenced by weak intramolecular interactions, such as hydrogen bonding. A key feature of allylic alcohols is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the double bond. nih.gov
Molecular Dynamics Simulations
Despite the utility of MD simulations, a review of the current scientific literature indicates a notable absence of specific molecular dynamics simulation studies focused solely on this compound. Research in the field of computational chemistry has explored related structures, such as substituted cyclodextrins and other cyclohexene derivatives, often employing various force fields like GLYCAM and Amber. rsc.orgresearchgate.net These studies focus on aspects like solvation processes and the performance of different force fields. rsc.orgresearchgate.net For instance, research on native and substituted cyclodextrins has led to the development of specialized force fields like "q4md-CD" to accurately model their behavior in different media. rsc.orgresearchgate.net
Below is a table of computed properties for this compound, sourced from the PubChem database. nih.gov
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem |
| Molecular Weight | 126.20 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 126.104465066 Da | PubChem |
| Monoisotopic Mass | 126.104465066 Da | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 125 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
These computed descriptors provide a baseline for understanding the physicochemical properties of this compound. The development of specific force field parameters for this molecule would be a necessary first step to enable meaningful molecular dynamics simulations. Such simulations could then elucidate its conformational landscape, interactions with various solvents, and behavior at different temperatures and pressures, providing a more complete picture of its dynamic nature.
Applications of 5,5 Dimethylcyclohex 2 En 1 Ol in Complex Organic Synthesis
Role as a Chiral or Achiral Building Block
5,5-Dimethylcyclohex-2-en-1-ol possesses a stereocenter at the carbon atom bearing the hydroxyl group (C1). Consequently, it can exist as a pair of enantiomers, (R)-5,5-dimethylcyclohex-2-en-1-ol and (S)-5,5-dimethylcyclohex-2-en-1-ol. The compound is often utilized as a racemic mixture, serving as an achiral building block where the relative stereochemistry of subsequent transformations is the primary concern.
However, its most significant role is as a source of enantiomerically pure building blocks for asymmetric synthesis. The racemic mixture of this compound can be efficiently separated through enzymatic resolution. researchgate.netlookchem.comlookchem.com This process typically involves either the enantioselective enzymatic esterification of the alcohol or the enantioselective enzymatic hydrolysis of its corresponding acetate (B1210297) ester. Lipases, such as Novozyme 435 (from Candida antarctica), Amano PS (from Burkholderia cepacia), and lipase (B570770) from Candida cylindracea, have been successfully employed as biocatalysts for this resolution. researchgate.net These enzymatic methods can produce both enantiomers of the alcohol with high enantiomeric excess (ee), often exceeding 96%. researchgate.net The availability of these chiral, non-racemic alcohols makes them valuable starting materials for the synthesis of optically active target molecules.
Synthetic Utility in Natural Product Synthesis and Analogues
The functionalized 5,5-dimethylcyclohexene core is a structural motif present in various natural products. While this structural unit is of interest, the direct application of this compound as a starting material in the total synthesis of specific, named natural products is not extensively documented in the surveyed scientific literature.
However, its derivatives are prepared as advanced intermediates for synthetic campaigns targeting natural products or their analogues. For instance, modified versions of the scaffold, such as (bromoethynyl)-5,5-dimethylcyclohex-2-en-1-ol, have been synthesized for use in carbon-carbon bond-forming reactions as part of broader synthetic strategies. uic.edu This highlights its utility one step removed from the initial starting material, where it provides the core carbocyclic frame that is further elaborated.
Precursor in the Synthesis of Functionalized Organic Molecules
One of the primary applications of this compound is as a precursor to other functionalized organic molecules and reactive intermediates. The hydroxyl and alkene groups are readily transformed into other functionalities, enabling its incorporation into more complex structures.
A key transformation is its conversion into a reactive electrophile. The alcohol can be converted to its corresponding triflate, 5,5-dimethylcyclohexenyl triflate. This vinyl triflate is a precursor to a highly reactive vinyl cation, which can participate in advanced carbon-carbon bond-forming reactions. In a notable example, 5,5-dimethylcyclohexenyl triflate was used in intermolecular C-H insertion reactions with unactivated alkanes like cyclohexane (B81311). thenelsonlab.com This reaction, catalyzed by a strong acid, proceeds through a vinyl cation intermediate and results in the formation of alkylated cyclohexene (B86901) products. thenelsonlab.com The reaction shows a strong preference for insertion at the C1 position (the carbon originally bearing the triflate), demonstrating a degree of regioselectivity. thenelsonlab.com
| Starting Material | Reagent | Product(s) | Yield | Reference |
| 5,5-Dimethylcyclohexenyl triflate | Cyclohexane | C1-Cyclohexylated product (20) | 78% | thenelsonlab.com |
| C2-Cyclohexylated product (19) | 6% | thenelsonlab.com |
This table summarizes the C-H insertion reaction of a this compound derivative.
Furthermore, the scaffold can be modified to introduce other functional groups. For example, it has been converted into (bromoethynyl)-5,5-dimethylcyclohex-2-en-1-ol, an intermediate containing a bromoalkyne moiety. uic.edu This transformation introduces a versatile functional group that can be used in a variety of coupling reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to build more complex molecular architectures.
Development of Novel Synthetic Reagents and Catalysts Utilizing its Scaffold
Based on available scientific literature, the use of the this compound framework as a foundational scaffold for the development of new, standalone synthetic reagents or catalysts is not a widely reported area of investigation. While the compound itself is a versatile precursor, its application has been focused on its incorporation into target molecules rather than its use as the core of a catalytic system or a stoichiometric reagent designed to perform a specific transformation on other substrates.
Advanced Analytical Techniques in Support of 5,5 Dimethylcyclohex 2 En 1 Ol Research
Chromatographic Methods for Purification and Analysis (e.g., TLC, Column Chromatography)
Chromatography is a fundamental technique for separating and purifying components of a mixture. samacheerkalvi.guru For 5,5-dimethylcyclohex-2-en-1-ol, a compound of moderate polarity due to its hydroxyl group and hydrocarbon structure, normal-phase chromatography is particularly effective.
Thin-Layer Chromatography (TLC):
Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical method used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. analyticaltoxicology.com In TLC, a sample is spotted on a plate coated with a thin layer of an adsorbent material, typically silica gel, which acts as the stationary phase. libretexts.org A solvent, or a mixture of solvents (the mobile phase), moves up the plate via capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases. interchim.com
The polarity of the compound plays a crucial role in its separation. libretexts.org The hydroxyl group in this compound allows it to interact with the polar silica gel stationary phase through hydrogen bonding. Consequently, its mobility on the TLC plate is highly dependent on the polarity of the mobile phase. libretexts.org A less polar mobile phase will result in stronger interaction with the silica gel and a lower Retention Factor (Rf), while a more polar mobile phase will increase the compound's mobility, leading to a higher Rf value. The Rf is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
For this compound, a common choice for the mobile phase is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). By varying the ratio of these solvents, the Rf value can be optimized to be within the ideal range of 0.2 to 0.6 for effective separation.
Table 1: Representative TLC Analysis of this compound
| Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Observations |
| 9:1 | 0.25 | The compound shows strong retention, indicating a less polar solvent system. Good for separating from nonpolar impurities. |
| 7:3 | 0.45 | Provides good mobility and clear separation. This is often an optimal ratio for purification planning. |
| 1:1 | 0.70 | The compound moves close to the solvent front, suggesting the mobile phase is too polar for effective separation from more polar impurities. |
Column Chromatography:
Column chromatography is a preparative technique used to purify larger quantities of compounds. samacheerkalvi.guru The principles are similar to TLC, where a stationary phase (e.g., silica gel) is packed into a column, and a mobile phase (eluent) carries the mixture through it. samacheerkalvi.guru The separation occurs as different components elute from the column at different rates based on their polarity.
For the purification of this compound, the crude reaction mixture is first dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. The elution process typically starts with a low-polarity solvent system, as determined by prior TLC analysis (e.g., 9:1 hexane:ethyl acetate). This allows less polar impurities to be washed out first.
The polarity of the eluent is then gradually increased (gradient elution) by increasing the proportion of ethyl acetate. This progressively elutes compounds of increasing polarity. This compound will elute when the solvent polarity is sufficient to overcome its interaction with the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
Thermal Analysis (e.g., TGA) in Material Characterization
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a key method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability and decomposition profile of compounds like this compound.
In a typical TGA experiment, a small amount of the sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG curve) can also be plotted to show the rate of mass loss, which helps in identifying the temperatures at which decomposition is most rapid.
For an unsaturated alcohol like this compound, the thermal decomposition can be a multi-step process. The initial mass loss might correspond to the elimination of a water molecule (dehydration), a common decomposition pathway for alcohols. At higher temperatures, further decomposition involving the cleavage of the cyclohexene (B86901) ring and C-O bond dissociation would occur, leading to the formation of smaller volatile fragments. nih.govmdpi.com
The thermal stability of the compound is indicated by the onset temperature of decomposition. This information is crucial for understanding the material's limitations at elevated temperatures and for characterizing derivatives of the compound.
Table 2: Hypothetical TGA Data for the Thermal Decomposition of this compound
| Temperature Range (°C) | Mass Loss (%) | Corresponding DTG Peak (°C) | Probable Decomposition Event |
| 150 - 250 | ~14% | 220 | Loss of water molecule (Dehydration) |
| 300 - 450 | ~65% | 380 | Cleavage and decomposition of the cyclic hydrocarbon structure |
| > 450 | ~21% | - | Formation of stable carbonaceous residue |
Emerging Research Directions in 5,5 Dimethylcyclohex 2 En 1 Ol Chemistry
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of cyclic alcohols like 5,5-dimethylcyclohex-2-en-1-ol, aiming to reduce the environmental impact of chemical processes. Research in this area is focused on the use of renewable feedstocks, biocatalysis, and the minimization of hazardous waste.
One promising green approach is the use of biomass-derived precursors. For instance, researchers have demonstrated the synthesis of related cyclic compounds, such as 3-methylcyclopent-2-enone, from 2,5-hexanedione, which can be derived from the hydrolysis of biomass-derived 2,5-dimethylfuran. rsc.org This strategy highlights a pathway to producing cyclic enones, direct precursors to allylic alcohols like this compound, from sustainable sources.
Biocatalysis offers another powerful tool for the green synthesis of this compound. The use of enzymes can lead to high selectivity under mild reaction conditions, often in aqueous media. For example, tailored oxidase/peroxidase systems have been successfully employed in the one-pot synthesis of other complex phenols, demonstrating the potential of enzymatic cascades. rug.nl The reduction of the parent ketone, 5,5-dimethylcyclohex-2-en-1-one, to the desired alcohol can be achieved with high enantioselectivity using engineered alcohol dehydrogenases (ADHs), a well-established class of biocatalysts.
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Approach | Precursor | Reagents/Catalyst | Key Advantages |
| Biomass Valorization | Biomass-derived furans | Acid hydrolysis, Base-catalyzed condensation | Utilizes renewable feedstocks |
| Biocatalytic Reduction | 5,5-dimethylcyclohex-2-en-1-one | Alcohol Dehydrogenase (ADH) | High stereoselectivity, mild conditions, aqueous media |
| Chemoenzymatic Synthesis | Related biomass-derived platform molecules | Combination of chemical and enzymatic steps | Integrates the benefits of both catalytic domains |
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of this compound. Research is focused on both the synthesis of the cyclohexenone precursor and its subsequent reduction to the allylic alcohol.
For the construction of the carbon skeleton, modern catalytic methods are being explored. For example, the use of water-soluble transition metal complexes, such as rhodium catalysts with sulfonated phosphine (B1218219) ligands, has shown great promise for reactions like hydroformylation in aqueous biphasic systems, a principle that could be adapted for the synthesis of functionalized cyclohexanone (B45756) precursors. tudelft.nl
In the reduction of the enone to the alcohol, novel catalyst systems are being developed to achieve high chemo- and stereoselectivity. While traditional reducing agents like sodium borohydride (B1222165) are effective, they often lack stereocontrol. byjus.com Modern approaches include:
Asymmetric Transfer Hydrogenation: Utilizing chiral ruthenium or rhodium complexes with ligands like TsDPEN to achieve highly enantioselective reduction of the ketone.
Organocatalysis: Employing small organic molecules, such as chiral secondary amines, to catalyze the asymmetric reduction of α,β-unsaturated ketones.
Supported Metal Catalysts: The use of catalysts like platinum on niobia-phosphate supports (Pt/NbOPO4) has been shown to be highly effective for the hydrogenation of related cyclic enones to the corresponding saturated alkanes, and with modification, could be tuned for the selective reduction to the allylic alcohol. rsc.org
The table below highlights some novel catalytic systems relevant to the synthesis of this compound and its precursors.
| Reaction Type | Catalyst System | Substrate | Product | Significance |
| Hydroformylation | Water-soluble Rh/TPPTS | Propene | Butyraldehydes | Demonstrates potential for aqueous phase catalysis of precursors. tudelft.nl |
| Hydrogenation | Pt/NbOPO4 | 3-methylcyclopent-2-enone | Methylcyclopentane | High-yield hydrogenation of a related cyclic enone. rsc.org |
| Asymmetric Synthesis | RhII/ScIII dual-metallic system | Indoles and diazoacetoacetate enones | Dihydrocarbazoles | One-pot enantioselective tandem reaction. rsc.org |
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. nih.govchemh.com The synthesis of this compound and its derivatives is well-suited for this technology.
Key advantages of applying flow chemistry to this system include:
Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed more safely in small-volume continuous reactors. For example, the on-demand generation and immediate consumption of unstable reagents like diazomethane (B1218177) have been demonstrated in flow systems. wikipedia.org
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. rsc.org
Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which can be more straightforward than scaling up a batch process. chemh.com
A potential multi-step flow synthesis of this compound could involve the initial formation of the enone precursor in one reactor module, followed by its direct introduction into a second module containing a packed-bed reactor with an immobilized reduction catalyst. For instance, the oxidation of alcohols to carboxylic acids has been successfully demonstrated in a continuous-flow system using a platinum catalyst. rsc.org A similar setup could be envisioned for the reduction step.
| Flow Chemistry Application | Example Reaction | Advantages |
| Generation of Unstable Reagents | Diazomethane synthesis and consumption | Enhanced safety, point-of-use generation. wikipedia.org |
| Hydrogenation | Dehalogenation using an H-Cube Pro reactor | Short residence time, high conversion. mdpi.com |
| Oxidation | Alcohol to carboxylic acid using Pt catalyst | Precise control, high yield, water as a byproduct. rsc.org |
| Photochemistry | Synthesis of complex molecules using LED light sources | Improved light penetration, high efficiency. mdpi.com |
Advanced Stereochemical Control in Derivatization
Achieving a high degree of stereochemical control during the derivatization of this compound is a significant goal in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. nih.gov The chiral scaffold of this compound presents multiple opportunities for the introduction of new stereocenters.
Recent advances in asymmetric synthesis provide a powerful toolkit for the stereocontrolled derivatization of this and related molecules:
Organocatalysis: Chiral organocatalysts, such as bifunctional amino-squaramides, have been used to construct highly substituted cyclohexane (B81311) derivatives with multiple stereocenters in excellent yields and stereoselectivities through one-pot sequential Michael-Michael-1,2-addition reactions. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones (a "SuperQuat" derivative), allows for the diastereoselective alkylation of enolates. Subsequent removal of the auxiliary yields non-racemic products with high enantiomeric excess. rsc.orgresearchgate.net This methodology can be applied to create chiral side chains that can then be attached to the 5,5-dimethylcyclohexene core.
1,3-Dipolar Cycloadditions: Asymmetric 1,3-dipolar cycloadditions, for instance, using C,N-cyclic azomethine imines, have been shown to produce complex heterocyclic systems with high diastereo- and enantioselectivity. mdpi.com Such reactions could be employed to build complex fused-ring systems onto the 5,5-dimethylcyclohexene framework.
The following table presents examples of advanced methods for achieving stereochemical control in the synthesis of complex cyclic molecules.
| Method | Catalyst/Auxiliary | Reaction Type | Stereocontrol |
| Organocatalysis | Amino-squaramide | Michael-Michael-1,2-addition | >30:1 dr, 99% ee nih.gov |
| Chiral Auxiliary | (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Enolate alkylation | 85–94% de rsc.orgresearchgate.net |
| 1,3-Dipolar Cycloaddition | Chiral primary amine | [3+2] Cycloaddition | >25:1 dr, >95% ee mdpi.com |
Q & A
Q. What are the recommended methods for synthesizing 5,5-dimethylcyclohex-2-en-1-ol, and how can reaction conditions be optimized?
The synthesis of this compound typically involves acid-catalyzed cyclization of appropriate precursors or reduction of ketone intermediates. For example, analogous cyclohexenol derivatives are synthesized via Grignard reactions followed by acid-mediated ring closure . Optimization includes controlling temperature (e.g., 0–5°C for stereoselectivity) and using catalysts like BF₃·Et₂O to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization by - and -NMR is critical to confirm regiochemistry and stereochemistry, with key signals for the enol proton (δ 5.2–5.5 ppm) and hydroxyl group (broad singlet near δ 2.0 ppm) .
Q. How can X-ray crystallography be employed to resolve the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Using programs like SHELXL for refinement and Mercury for visualization , researchers can determine bond lengths, angles, and ring puckering parameters. For cyclohexenol derivatives, special attention is paid to the chair or half-chair conformation of the six-membered ring. The Cremer-Pople puckering coordinates (e.g., , , ) quantify deviations from planarity . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : -NMR identifies olefinic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.5 ppm). -NMR distinguishes sp² carbons (δ 120–140 ppm) and quaternary methyl groups (δ 20–30 ppm) .
- IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C=C (1650–1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks () and fragmentation patterns to verify the molecular formula .
Q. How can computational chemistry aid in predicting the stability of this compound conformers?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the relative stability of chair, boat, and twist-boat conformers. Key parameters include torsional strain and steric hindrance between methyl groups. Software like Gaussian or ORCA generates energy-minimized structures, while ORTEP-3 visualizes thermal ellipsoids and anisotropic displacement parameters .
Q. What are the key challenges in isolating this compound from reaction mixtures?
Challenges include:
- Stereochemical purity : Diastereomers may form during cyclization; chiral HPLC or recrystallization resolves enantiomers.
- Hydroxyl group reactivity : Protection with TBSCl or Ac₂O prevents undesired side reactions during purification.
- Volatility : Low molecular weight may require reduced-pressure distillation or cold trapping .
Advanced Research Questions
Q. How can ring-puckering dynamics in this compound be analyzed using crystallographic data?
The Cremer-Pople puckering parameters (, , ) mathematically describe nonplanar ring distortions . For example, and indicate a half-chair conformation. Mercury software calculates these parameters from crystallographic coordinates and visualizes pseudorotation pathways . Dynamic NMR at variable temperatures (e.g., 200–400 K) can also detect conformational interconversion rates.
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?
- Benchmarking : Compare multiple DFT functionals (e.g., M06-2X vs. ωB97X-D) to assess method-dependent errors.
- Crystal Packing Effects : Use SHELXL to model intermolecular interactions (e.g., hydrogen bonds) that distort gas-phase predictions .
- Multidisciplinary Validation : Cross-validate NMR chemical shifts, IR frequencies, and XRD data to identify outliers .
Q. How does the steric effect of 5,5-dimethyl groups influence the compound’s reactivity in Diels-Alder reactions?
The geminal dimethyl groups increase steric hindrance, favoring endo selectivity in cycloadditions. Kinetic studies (e.g., variable-temperature -NMR) measure activation barriers, while X-ray crystallography confirms transition-state geometries . Substituent effects are further modeled using Hammett σ constants or DFT-based Fukui indices.
Q. What advanced techniques characterize hydrogen-bonding networks in this compound crystals?
Q. How can researchers address reproducibility issues in synthesizing enantiopure this compound?
- Chiral Auxiliaries : Use (-)-Menthol or Evans’ oxazolidinones to induce asymmetry.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts like Jacobsen’s Co-salen complexes for enantioselective epoxidation.
- Quality Control : Validate enantiomeric excess (ee) via chiral HPLC or optical rotation measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
